molecular formula C17H18N4O4 B7739960 2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID

Cat. No.: B7739960
M. Wt: 342.35 g/mol
InChI Key: JMIIHEWYCOMVMO-NVMNQCDNSA-N
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Description

2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound featuring a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common approach includes the condensation of 4,5,6,7-tetrahydro-1H-indazole with formamide, followed by the reaction with phenoxyacetic acid under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Compounds like 1H-indazole and 3H-indazole share structural similarities.

    Phenoxyacetic acid derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid.

Uniqueness

2-{2-[(Z)-{[(4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of the tetrahydroindazole and phenoxyacetic acid moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[(Z)-(4,5,6,7-tetrahydro-1H-indazole-3-carbonylhydrazinylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(23)10-25-14-8-4-1-5-11(14)9-18-21-17(24)16-12-6-2-3-7-13(12)19-20-16/h1,4-5,8-9H,2-3,6-7,10H2,(H,19,20)(H,21,24)(H,22,23)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIIHEWYCOMVMO-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CC=C3OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=CC=C3OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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